Trihexyltetradecylammonium bromide
Overview
Description
Trihexyltetradecylammonium bromide is a quaternary ammonium compound with the chemical formula C32H68BrN. It is known for its surfactant properties and is used in various industrial and research applications. The compound is characterized by its long alkyl chains, which contribute to its hydrophobic nature.
Preparation Methods
Synthetic Routes and Reaction Conditions
Trihexyltetradecylammonium bromide can be synthesized through a quaternization reaction. This involves the reaction of trihexylamine with tetradecyl bromide in an organic solvent such as acetonitrile or toluene. The reaction is typically carried out under reflux conditions to ensure complete conversion. The product is then purified through recrystallization or column chromatography to obtain a high-purity compound.
Industrial Production Methods
In an industrial setting, the production of this compound follows a similar synthetic route but on a larger scale. The reaction is conducted in large reactors with precise control over temperature and reaction time to maximize yield. The purification process may involve multiple steps, including filtration, washing, and drying, to ensure the final product meets industry standards.
Chemical Reactions Analysis
Types of Reactions
Trihexyltetradecylammonium bromide primarily undergoes substitution reactions due to the presence of the bromide ion. It can also participate in ion exchange reactions, where the bromide ion is replaced by other anions.
Common Reagents and Conditions
Substitution Reactions: Common reagents include silver nitrate (AgNO3) and sodium hydroxide (NaOH). These reactions are typically carried out in aqueous or alcoholic solutions at room temperature.
Ion Exchange Reactions: Reagents such as potassium chloride (KCl) or sodium sulfate (Na2SO4) are used to replace the bromide ion with chloride or sulfate ions, respectively.
Major Products
The major products of these reactions depend on the reagents used. For example, reacting this compound with silver nitrate will produce trihexyltetradecylammonium nitrate and silver bromide as a precipitate.
Scientific Research Applications
Trihexyltetradecylammonium bromide has a wide range of applications in scientific research:
Chemistry: It is used as a phase transfer catalyst in organic synthesis, facilitating the transfer of reactants between different phases.
Biology: The compound is employed in the preparation of biological samples for electron microscopy due to its ability to fix and stain cellular structures.
Industry: this compound is used in the formulation of detergents, emulsifiers, and antistatic agents.
Mechanism of Action
The mechanism of action of trihexyltetradecylammonium bromide is primarily based on its surfactant properties. The long alkyl chains interact with hydrophobic surfaces, while the quaternary ammonium group interacts with hydrophilic surfaces. This dual interaction allows the compound to reduce surface tension and stabilize emulsions. In biological systems, it can disrupt cell membranes, leading to cell lysis.
Comparison with Similar Compounds
Similar Compounds
- Tetradecyltrihexylphosphonium bromide
- Benzyldodecyldimethylammonium bromide
- Tetraheptylammonium bromide
Uniqueness
Trihexyltetradecylammonium bromide is unique due to its specific combination of long alkyl chains and a quaternary ammonium group. This structure provides it with superior surfactant properties compared to similar compounds. Additionally, its ability to participate in ion exchange reactions makes it versatile for various applications.
Properties
IUPAC Name |
trihexyl(tetradecyl)azanium;bromide | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C32H68N.BrH/c1-5-9-13-17-18-19-20-21-22-23-24-28-32-33(29-25-14-10-6-2,30-26-15-11-7-3)31-27-16-12-8-4;/h5-32H2,1-4H3;1H/q+1;/p-1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WAADFDOGNWGAHE-UHFFFAOYSA-M | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCCCCCCCCC[N+](CCCCCC)(CCCCCC)CCCCCC.[Br-] | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C32H68BrN | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40583382 | |
Record name | N,N,N-Trihexyltetradecan-1-aminium bromide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40583382 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
546.8 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
950183-48-9 | |
Record name | N,N,N-Trihexyltetradecan-1-aminium bromide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40583382 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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